molecular formula C6H9ClN4 B1529860 5-Methylpyrimidine-2-carboxamidine hydrochloride CAS No. 1419101-32-8

5-Methylpyrimidine-2-carboxamidine hydrochloride

Cat. No.: B1529860
CAS No.: 1419101-32-8
M. Wt: 172.61 g/mol
InChI Key: HZJGUJRIICPVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrimidine-2-carboxamidine hydrochloride (CAS 1419101-32-8) is a high-purity chemical intermediate with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol . It is supplied with a minimum purity of 98% and is intended for research applications only . This compound belongs to the pyrimidine carboxamidine class, which serves as a valuable scaffold in medicinal chemistry and antiviral drug discovery. Research into structurally similar dihydroxypyrimidine (DHP) carboxamides has demonstrated their potential as inhibitors of viral metalloenzymes, such as the endonuclease activity of the human cytomegalovirus (HCMV) terminase complex . These inhibitors often function by chelating metal ions in the enzyme's active site, disrupting viral replication . Furthermore, pyridine and pyrimidine carboxamides and thiocarboxamides are being investigated for their antiplasmodial activity, highlighting the role of this chemical class in the development of new therapeutic agents for diseases like malaria . Researchers can utilize this building block to synthesize novel compounds for probing biological mechanisms or screening for pharmacological activity. For laboratory use only. Not for diagnostic, therapeutic, or other human use.

Properties

IUPAC Name

5-methylpyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-4-2-9-6(5(7)8)10-3-4;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGUJRIICPVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-32-8
Record name 2-Pyrimidinecarboximidamide, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrimidine-2-carboxamidine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5-methylpyrimidine-2-carboxamidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. We will delve into its chemical and physical properties, potential applications, and a representative synthetic approach, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Properties of 5-Methylpyrimidine-2-carboxamidine hydrochloride

5-Methylpyrimidine-2-carboxamidine hydrochloride is a pyrimidine derivative characterized by the presence of a methyl group at the 5-position and a carboxamidine group at the 2-position of the pyrimidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

PropertyValueSource
Molecular Formula C₆H₉ClN₄[1]
Molecular Weight 172.62 g/mol [1]
CAS Number 1419101-32-8[1][2][3]
IUPAC Name 5-methylpyrimidine-2-carboximidamide hydrochloride[2]
Canonical SMILES CC1=CN=C(C(=N)N)N=C1.Cl[2]
InChI Key HZJGUJRIICPVAD-UHFFFAOYSA-N[2]
Purity Typically ≥95% - 98%[1][2]
Significance and Applications in Research and Development

While specific research on 5-methylpyrimidine-2-carboxamidine hydrochloride is emerging, the broader class of pyrimidine-carboxamidine derivatives has established significance in several areas of scientific research.

  • Pharmaceutical Development : Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. They are integral to the development of antiviral and anticancer agents, where the pyrimidine scaffold can be modified to enhance drug efficacy and selectivity[4][5]. The carboxamidine moiety is also recognized for its role in forming nickel complexes used as catalysts in cross-electrophile coupling reactions, which are valuable in drug discovery for creating carbon-carbon bonds[6].

  • Biochemical Research : These compounds serve as reagents in biochemical assays to study enzyme activity and protein interactions[4][5]. The structural features of carboxamidines allow them to act as mimics of arginine or lysine residues, enabling them to function as enzyme inhibitors, particularly for proteases. This inhibitory action is crucial for investigating metabolic pathways and disease mechanisms[4].

  • Agrochemicals and Material Science : The applications of pyrimidine derivatives extend to agricultural chemistry in the formulation of herbicides and pesticides[5]. In material science, these compounds are explored for their potential to enhance the properties of polymers[5].

Synthetic Approaches to Pyrimidine Derivatives

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A general and widely adopted method is the Pinner reaction, which can be adapted for the synthesis of various pyrimidine cores. The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been achieved through one-pot reactions involving substituted benzaldehyde, malononitrile or cyanoacetamide, and urea/thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions[7].

Below is a conceptual workflow for the synthesis of a substituted pyrimidine, which can be adapted for 5-methylpyrimidine-2-carboxamidine hydrochloride.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted Aldehyde D One-Pot Condensation (e.g., with NH4Cl catalyst) A->D B Malononitrile/Cyanoacetamide B->D C Urea/Thiourea C->D E Pyrimidine-5-carbonitrile or Pyrimidine-5-carboxamide D->E Cyclization F Substituted Pyrimidine Derivative E->F Further Modification (if needed)

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

The following is a representative, step-by-step protocol for the synthesis of a pyrimidine derivative, based on established methodologies[7]. This protocol should be adapted and optimized for the specific synthesis of 5-methylpyrimidine-2-carboxamidine hydrochloride.

Objective: To synthesize a pyrimidine-5-carbonitrile derivative via a one-pot, three-component reaction.

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Ammonium chloride (10 mol%)

  • Ethanol (as a potential solvent, though solvent-free is also an option)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Filtration apparatus

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (10 mol%).

    • Rationale: This one-pot approach enhances efficiency by combining all reactants at the outset, minimizing intermediate isolation steps. Ammonium chloride acts as a mild and effective catalyst.

  • Reaction Conditions: Heat the mixture at 110°C with continuous stirring. If using a solvent, reflux the mixture in ethanol.

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, add cold water to induce precipitation.

    • Rationale: Cooling and the addition of a non-solvent (water) decrease the solubility of the organic product, facilitating its isolation from the reaction mixture.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

    • Rationale: Washing and recrystallization are standard purification techniques to remove impurities and obtain a product of high purity.

  • Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

    • Rationale: Spectroscopic and spectrometric analyses provide structural information that confirms the successful synthesis of the target molecule.

Safety and Handling

5-Methylpyrimidine-2-carboxamidine hydrochloride is classified with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[8].

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust[8].

  • Wash hands thoroughly after handling[8].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[9].

  • In case of accidental contact or ingestion, seek immediate medical attention[8].

Conclusion

5-Methylpyrimidine-2-carboxamidine hydrochloride is a valuable compound for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Its structural features make it a promising building block for the synthesis of novel therapeutic agents and other functional molecules. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research setting.

References

  • 5-methylpyrimidine-2-carboxamidine hydrochloride. (n.d.). Appretech Scientific Limited. [Link]

  • Pyrimidine-5-carboxamidine hydrochloride | 690619-43-3. (n.d.). J&K Scientific LLC. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2014). MDPI. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2022). PMC. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

Sources

An In-Depth Technical Guide to 5-Methylpyrimidine-2-carboxamidine HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5-Methylpyrimidine-2-carboxamidine hydrochloride (CAS No. 1419101-32-8), a heterocyclic compound with potential applications in pharmaceutical research and development. Drawing upon available data and the established knowledge of related pyrimidine and amidine compounds, this document serves as a technical resource for scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

5-Methylpyrimidine-2-carboxamidine hydrochloride is a pyrimidine derivative characterized by a methyl group at the 5-position and a carboxamidine group at the 2-position of the pyrimidine ring, supplied as a hydrochloride salt. The presence of the amidine group, a strong base, suggests that the hydrochloride salt form enhances stability and solubility in aqueous media.

Table 1: Physicochemical Properties of 5-Methylpyrimidine-2-carboxamidine HCl

PropertyValueSource
CAS Number 1419101-32-8[1]
IUPAC Name 5-methylpyrimidine-2-carboximidamide hydrochloride[1]
Molecular Formula C₆H₉ClN₄[1]
Molecular Weight 172.62 g/mol [1]
Canonical SMILES CC1=CN=C(C(=N)N)N=C1.Cl[1]
InChI Key HZJGUJRIICPVAD-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]
LogP 0.25[1]

Hazard Identification and Safe Handling

While a comprehensive Safety Data Sheet (SDS) for 5-Methylpyrimidine-2-carboxamidine HCl is not publicly available, information from suppliers and data for structurally related compounds provide a basis for safe handling protocols.

GHS Hazard Classification

Based on supplier information, 5-Methylpyrimidine-2-carboxamidine HCl is classified as follows:

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Safe Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The 2-amidinopyrimidine moiety, in particular, is of interest due to its potential to engage in various biological interactions.

Rationale for Interest

The 2-amidinopyrimidine core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and electrostatic interactions with biological targets. The methyl group at the 5-position can provide a vector for further chemical modification or influence binding selectivity and metabolic stability.

Potential Therapeutic Areas

While specific biological activity for 5-Methylpyrimidine-2-carboxamidine HCl has not been extensively reported, related pyrimidine derivatives have shown a wide range of activities, including but not limited to:

  • Anticancer: As inhibitors of kinases and other enzymes involved in cell proliferation.

  • Antimicrobial: Exhibiting antibacterial and antifungal properties.

  • Antiviral: Acting against various viral targets.

  • Anti-inflammatory: Modulating inflammatory pathways.

The structural motifs present in 5-Methylpyrimidine-2-carboxamidine HCl suggest it could be a valuable building block or lead compound in these and other therapeutic areas.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of 2-amidinopyrimidine derivatives, which can be adapted and optimized for 5-Methylpyrimidine-2-carboxamidine HCl.

Proposed Synthetic Workflow

A common route to 2-amidinopyrimidines involves the condensation of a suitable precursor with guanidine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 β-ketoester or β-aldehydoester reaction Condensation (Base, Solvent, Heat) start1->reaction start2 Guanidine HCl start2->reaction product 5-Methylpyrimidine-2-carboxamidine HCl reaction->product

Caption: Proposed synthetic workflow for 5-Methylpyrimidine-2-carboxamidine HCl.

Step-by-Step Protocol:

  • To a solution of a suitable β-dicarbonyl compound (e.g., a 2-formyl or 2-acetyl ester with a methyl group at the appropriate position) in a suitable solvent (e.g., ethanol, isopropanol), add an equimolar amount of guanidine hydrochloride.

  • Add a base (e.g., sodium ethoxide, potassium carbonate) to neutralize the guanidine hydrochloride and catalyze the condensation.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amidinopyrimidine.

  • If the free base is isolated, it can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether, isopropanol).

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Output input Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) input->nmr ms Mass Spectrometry (LC-MS, HRMS) input->ms hplc HPLC (Purity Assessment) input->hplc output Structural Confirmation & Purity Data nmr->output ms->output hplc->output

Caption: Analytical workflow for the characterization of 5-Methylpyrimidine-2-carboxamidine HCl.

General HPLC Method for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Conclusion

5-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical entity with significant potential in drug discovery, owing to its pyrimidine core and reactive amidine functionality. While specific biological and toxicological data are limited, this guide provides a foundational understanding of its properties, safe handling procedures, and potential applications based on the current state of knowledge and data from analogous compounds. Researchers are encouraged to perform thorough characterization and safety assessments before extensive use.

References

  • ChemBK. 5-Methyl-2-aminopyrimidine. [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • ResearchGate. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

  • NIH. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. [Link]

  • Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • PubMed. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

  • PubChem. 2-Amino-5-methylpyridine. [Link]

  • MySkinRecipes. Methyl 2-aminopyrimidine-5-carboxylate. [Link]

  • PubChem. Methyl 2-aminopyrimidine-5-carboxylate. [Link]

  • Jessica Chemicals. Titanium Diisopropoxy Bis(ethyl Acetoacetate) CAS NO 27858-32-8. [Link]

  • INFICON. APPLICATION NOTE - Rapid Analysis of Natural Gas Composition Using a Single Module Micro GC Fusion. [Link]

  • HiMedia Laboratories. ACES. [Link]

  • LookChem. 2-Hydroxy-4-methylpyrimidine hydrochloride 5348-51-6 wiki. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Fused Pyrimido[1,2-a]pyrimidines via Cyclocondensation of 5-Methylpyrimidine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Pyrimidines and the Utility of 5-Methylpyrimidine-2-carboxamidine

Fused pyrimidine ring systems, particularly pyrimido[1,2-a]pyrimidines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are found in a variety of biologically active molecules and natural products, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The rigid, planar structure of the pyrimido[1,2-a]pyrimidine core provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.

5-Methylpyrimidine-2-carboxamidine is a versatile and highly functionalized building block for the synthesis of these valuable fused heterocycles. Its structure incorporates a nucleophilic amidine group positioned ortho to a ring nitrogen atom on a pyrimidine core. This arrangement is pre-organized for cyclization reactions, making it an ideal precursor for the construction of an additional fused pyrimidine ring. This application note provides a detailed protocol for the synthesis of fused pyrimido[1,2-a]pyrimidines through the cyclocondensation reaction of 5-Methylpyrimidine-2-carboxamidine with 1,3-dicarbonyl compounds.

Reaction Mechanism and Scientific Principles

The synthesis of the pyrimido[1,2-a]pyrimidine core from 5-Methylpyrimidine-2-carboxamidine and a 1,3-dicarbonyl compound proceeds through a well-established cyclocondensation reaction. The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydration steps.

The fundamental steps of the mechanism are as follows:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine group of 5-Methylpyrimidine-2-carboxamidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the amidine moiety attacks the remaining carbonyl group of the 1,3-dicarbonyl substrate. This step leads to the formation of a six-membered dihydropyrimidine ring intermediate.

  • Dehydration: The reaction is driven to completion by the elimination of two molecules of water (dehydration) from the cyclic intermediate. This dehydration process results in the formation of the stable, aromatic pyrimido[1,2-a]pyrimidine ring system.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reagents: - 5-Methylpyrimidine-2-carboxamidine - 1,3-Dicarbonyl Compound - Solvent - Catalyst Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Heating Heat and Stir (e.g., Reflux) Mixing->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Cooling->Isolation Purification Purify Product (e.g., Recrystallization, Column Chromatography) Isolation->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of fused pyrimido[1,2-a]pyrimidines.

Materials and Equipment

Reagents:

  • 5-Methylpyrimidine-2-carboxamidine hydrochloride (or free base)

  • Selected 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Solvent (e.g., ethanol, acetic acid, N,N-dimethylformamide)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid)

  • Base for neutralization (if starting with hydrochloride salt, e.g., sodium bicarbonate, triethylamine)

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization apparatus

  • Column chromatography setup (optional)

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a fused pyrimido[1,2-a]pyrimidine derivative from 5-Methylpyrimidine-2-carboxamidine and a 1,3-dicarbonyl compound. The specific conditions may require optimization based on the chosen 1,3-dicarbonyl substrate.

Step 1: Reagent Preparation

1.1. In a clean, dry round-bottom flask, dissolve 5-Methylpyrimidine-2-carboxamidine hydrochloride (1.0 eq) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of starting material).

1.2. If using the hydrochloride salt, add a suitable base (e.g., triethylamine, 1.1 eq) to the solution to liberate the free base of the amidine. Stir for 10-15 minutes at room temperature.

Step 2: Reaction Setup and Execution

2.1. To the solution of 5-Methylpyrimidine-2-carboxamidine, add the 1,3-dicarbonyl compound (1.0-1.2 eq).

2.2. Add the acid catalyst (e.g., a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid).

2.3. Equip the flask with a reflux condenser and a magnetic stir bar.

2.4. Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the chosen solvent.

Step 3: Reaction Monitoring

3.1. Monitor the progress of the reaction by thin-layer chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate/hexane) to develop the TLC plate.

3.2. Visualize the spots under a UV lamp. The reaction is considered complete when the starting materials are consumed.

Step 4: Product Isolation and Purification

4.1. Once the reaction is complete, cool the mixture to room temperature.

4.2. If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.

4.3. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system.

Step 5: Product Characterization

5.1. Dry the purified product under vacuum.

5.2. Characterize the final product using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: to confirm the chemical structure.
  • Mass Spectrometry (MS): to determine the molecular weight.
  • Infrared (IR) Spectroscopy: to identify functional groups.

Illustrative Reaction Scheme

reaction_scheme reactant1 5-Methylpyrimidine-2-carboxamidine product Fused Pyrimido[1,2-a]pyrimidine reactant1->product Acid Catalyst, Heat -2 H2O reactant2 1,3-Dicarbonyl Compound reactant2->product Acid Catalyst, Heat -2 H2O plus + plus->product Acid Catalyst, Heat -2 H2O

Caption: General reaction scheme for the synthesis of fused pyrimido[1,2-a]pyrimidines.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and expected yields for the synthesis of pyrimido[1,2-a]pyrimidine derivatives from 5-Methylpyrimidine-2-carboxamidine and various 1,3-dicarbonyl compounds.

Entry1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)
1AcetylacetoneEthanolHCl4-685-95
2Ethyl AcetoacetateAcetic AcidH₂SO₄6-870-80
3DibenzoylmethaneDMFp-TSA8-1275-85

Note: Yields are based on purified product and may vary depending on the specific reaction scale and purification method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalyst; Insufficient heating; Incorrect stoichiometryCheck the quality of the catalyst; Ensure the reaction is maintained at the appropriate reflux temperature; Verify the molar equivalents of the reactants.
Formation of multiple products Side reactions; Impure starting materialsOptimize the reaction temperature and time; Purify the starting materials before use; Consider using a milder catalyst.
Difficulty in product purification Product is highly soluble in the reaction solvent; Presence of impurities with similar polarityFor soluble products, concentrate the solvent and attempt precipitation by adding a non-polar co-solvent; For purification challenges, try a different recrystallization solvent or optimize the eluent system for column chromatography.

Conclusion

The protocol outlined in this application note provides a robust and versatile method for the synthesis of fused pyrimido[1,2-a]pyrimidines using 5-Methylpyrimidine-2-carboxamidine as a key building block. This approach offers a straightforward and efficient route to a class of compounds with significant potential in drug discovery and development. The reaction is generally high-yielding and can be adapted to a range of 1,3-dicarbonyl substrates, allowing for the generation of diverse libraries of fused pyrimidine derivatives for biological screening.

References

  • Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 847-856.
  • Debnath, S., Debnath, P., & De, U. C. (2025).
  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987). The mechanisms of heterocyclic tautomerism: A critical review. Tetrahedron, 43(22), 5171-5186.
  • Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276.
  • Organic Chemistry Portal. Pyrimidine Synthesis. Retrieved from [Link]

Sources

Application Note: Utilizing 5-Methylpyrimidine-2-carboxamidine HCl for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for facile chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[1][2] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-viral, and anti-diabetic properties, often through the targeted inhibition of key enzymes in signaling pathways.[2][3][4] 5-Methylpyrimidine-2-carboxamidine hydrochloride is a member of this important class of compounds, and its structural features suggest potential as a modulator of enzyme function, particularly within the domain of protein kinases.

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This application note provides a comprehensive guide for researchers and drug development professionals on the use of 5-Methylpyrimidine-2-carboxamidine HCl as a starting point for the discovery and characterization of novel kinase inhibitors. We will outline protocols for primary biochemical screening, cell-based secondary assays, and mechanism of action studies, all grounded in established scientific principles.

Hypothesized Mechanism of Action

Based on the structural features of 5-Methylpyrimidine-2-carboxamidine HCl, specifically the presence of a hydrogen-bond donating carboxamidine group and a methyl-substituted pyrimidine ring, we hypothesize that this compound may act as a competitive inhibitor of ATP binding to the active site of certain protein kinases. The pyrimidine ring can mimic the adenine core of ATP, while the carboxamidine moiety can form key interactions with conserved residues in the kinase hinge region. The methyl group may provide additional selectivity by interacting with a specific hydrophobic pocket within the ATP-binding site.

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate phosphorylates substrate Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Pocket binds 5MP2C 5-Methylpyrimidine- 2-carboxamidine HCl 5MP2C->ATP_Binding_Pocket competes for binding Kinase Protein Kinase Kinase->Substrate_Binding_Site binds substrate

Figure 1: Hypothesized competitive inhibition of a protein kinase by 5-Methylpyrimidine-2-carboxamidine HCl.

Experimental Protocols

Primary Biochemical Screening: In Vitro Kinase Inhibition Assay

This protocol describes a generic, high-throughput method to assess the direct inhibitory activity of 5-Methylpyrimidine-2-carboxamidine HCl against a panel of protein kinases. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human protein kinases (e.g., from a commercial vendor)

  • Kinase-specific peptide substrates

  • ATP

  • 5-Methylpyrimidine-2-carboxamidine HCl

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methylpyrimidine-2-carboxamidine HCl in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

  • Assay Plate Preparation:

    • Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of DMSO to the control wells (0% inhibition) and 2.5 µL of a known inhibitor to the positive control wells (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km for each kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
% Inhibition (1 - (Luminescence_sample - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition)) * 100
Secondary Assay: Cell-Based Target Engagement

This protocol aims to confirm that 5-Methylpyrimidine-2-carboxamidine HCl can engage its target kinase within a cellular context. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • A human cell line known to express the target kinase (e.g., a cancer cell line).

  • Cell culture medium and supplements.

  • 5-Methylpyrimidine-2-carboxamidine HCl.

  • A positive control inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • A secondary antibody conjugated to horseradish peroxidase (HRP).

  • Enhanced chemiluminescence (ECL) substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 5-Methylpyrimidine-2-carboxamidine HCl (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate as a loading control.

Data Analysis:

Quantify the band intensities for the phosphorylated and total substrate proteins. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Plot the normalized signal versus the compound concentration to determine the cellular EC50.

G cluster_workflow Cell-Based Target Engagement Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Compound_Treatment Treat with 5-Methylpyrimidine- 2-carboxamidine HCl Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells and Collect Protein Compound_Treatment->Cell_Lysis Western_Blot Western Blot for Phospho-Substrate Cell_Lysis->Western_Blot Data_Analysis Quantify and Analyze Data (EC50 Determination) Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for cell-based target engagement studies.

Troubleshooting and Considerations

  • Solubility: 5-Methylpyrimidine-2-carboxamidine HCl is a hydrochloride salt, which generally confers good aqueous solubility. However, always verify the solubility in your specific assay buffer.

  • Off-Target Effects: As with any small molecule, it is crucial to assess the selectivity of 5-Methylpyrimidine-2-carboxamidine HCl by screening against a broad panel of kinases.

  • Cytotoxicity: In cell-based assays, it is important to determine the cytotoxic concentration of the compound to ensure that the observed effects on substrate phosphorylation are not due to cell death.[4]

Conclusion

5-Methylpyrimidine-2-carboxamidine HCl represents a valuable starting point for the discovery of novel kinase inhibitors. The pyrimidine core is a well-validated scaffold in drug discovery, and the protocols outlined in this application note provide a robust framework for identifying and characterizing the inhibitory activity of this compound.[5][6] By employing a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action and advance the development of new therapeutic agents for a variety of diseases.

References

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Various Authors. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Retrieved from [Link]

  • Various Authors. (2021). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-Methylpyrimidine-2-carboxamidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylpyrimidine-2-carboxamidine HCl

A Guide to Enhancing Solubility in Organic Solvents

Introduction

5-Methylpyrimidine-2-carboxamidine hydrochloride is a valuable building block in synthetic chemistry, often utilized in the development of novel therapeutic agents and functional materials. A significant challenge frequently encountered by researchers is its poor solubility in many common organic solvents. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility issues, ensuring the smooth progression of your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 5-Methylpyrimidine-2-carboxamidine HCl poorly soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The poor solubility stems from the compound's chemical nature. It is a hydrochloride salt, meaning the amidine group is protonated, forming a positively charged amidinium ion, which is paired with a chloride anion (Cl⁻). This ionic character results in a strong, stable crystal lattice structure.

  • The "Like Dissolves Like" Principle: Ionic or highly polar compounds dissolve best in polar solvents, such as water, methanol, or dimethyl sulfoxide (DMSO), which can effectively solvate the ions and overcome the crystal lattice energy.

  • Low Polarity of Common Organic Solvents: Solvents like DCM, THF, and ethyl acetate are significantly less polar. They cannot effectively stabilize the charged ions, leading to very low solubility. The energy required to break apart the ionic crystal lattice is much greater than the energy gained by solvating the ions in a nonpolar medium.

Q2: What are the simplest first steps to try and improve solubility without chemically altering the compound?

Answer: Before resorting to more complex methods, simple physical interventions can sometimes be effective.

  • Vigorous Agitation & Sonication: Ensure the mixture is being stirred vigorously to maximize the contact between the solvent and the solid's surface area.[1] Sonication, using an ultrasonic bath, can provide the energy needed to break apart solid agglomerates and enhance the dissolution rate.

  • Gentle Warming: Carefully increasing the temperature of the mixture can improve solubility.[1] Heat provides the kinetic energy required to help overcome the crystal lattice forces.

    • Causality: As temperature increases, solvent molecules move faster and collide with the solid with greater energy, facilitating the dissolution process.

    • Self-Validating Protocol:

      • Start with a small test sample to avoid degrading your bulk material.

      • Heat the suspension gently (e.g., 40 °C) in a sealed vial and observe for dissolution.

      • Always monitor for any signs of decomposition (e.g., color change). Cool the solution to your reaction temperature to ensure the compound does not precipitate back out.

Q3: How can a co-solvent system improve solubility, and how do I select the right one?

Answer: Co-solvency is a powerful technique where a small amount of a "good" solvent (in which the compound is soluble) is added to the primary "poor" solvent to increase overall solubility.[2]

  • Mechanism of Action: The co-solvent, typically a polar solvent like methanol or DMSO, works by reducing the overall polarity difference between the solute and the bulk solvent.[3][4] It helps to solvate the ionic compound, breaking it away from the crystal lattice, which then allows it to be dispersed in the less polar primary solvent.

  • Workflow for Selecting a Co-Solvent System:

    A workflow for co-solvent screening.

  • Data-Driven Solvent Selection: The following table provides guidance on solvent properties. To dissolve the HCl salt, start with co-solvents from the high polarity group.

SolventPolarity IndexDielectric Constant (20°C)Suitability for HCl SaltSuitability for Freebase
Water10.280.1High (as co-solvent)Low
DMSO7.246.7High (as co-solvent)Moderate
Methanol6.632.7High (as co-solvent)Moderate
Ethanol5.224.5Moderate (as co-solvent)Moderate-High
Dichloromethane (DCM)3.49.1Very LowHigh
Tetrahydrofuran (THF)4.27.5Very LowHigh
Ethyl Acetate4.36.0Very LowHigh
Toluene2.32.4Very LowHigh
Q4: When is it necessary to convert the HCl salt to its freebase form?

Answer: Converting the hydrochloride salt to the neutral "freebase" is the most robust and reliable method for achieving high solubility in less polar organic solvents.[1] This should be your method of choice when:

  • Your downstream reaction is sensitive to polar co-solvents like methanol or water.

  • You require a high concentration of the compound in a non-polar solvent.

  • Heating and co-solvent methods have failed.

Causality: The freebase form is a neutral, non-ionic molecule. By removing the proton and the chloride counter-ion, the strong intermolecular ionic forces are eliminated. The resulting neutral compound is significantly less polar and thus much more soluble in organic solvents like DCM, THF, and ethyl acetate.[1]

Experimental Protocols

Protocol 1: Step-by-Step Conversion of 5-Methylpyrimidine-2-carboxamidine HCl to its Freebase

This protocol utilizes a standard liquid-liquid extraction to neutralize the HCl salt and extract the more organic-soluble freebase.

Materials:

  • 5-Methylpyrimidine-2-carboxamidine HCl

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the 5-Methylpyrimidine-2-carboxamidine HCl in a minimal amount of deionized water in a flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue adding until gas evolution (CO₂) ceases, or if using NaOH, add dropwise until the aqueous layer is basic (pH > 8, check with pH paper). This deprotonates the amidinium ion to form the neutral freebase.[5][6]

  • Extraction: Add an equal volume of DCM or ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The organic layer (containing the freebase) will typically be the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Collection: Drain the organic layer into a clean flask. To maximize yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent and combine the organic layers.

  • Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts to remove any residual water. Swirl and let it sit for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the 5-Methylpyrimidine-2-carboxamidine freebase, which should now be readily soluble in your desired organic solvent.

  • Workflow Diagram for Freebase Conversion:

    A diagram of the salt-to-freebase conversion workflow.

References

  • Benchchem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Fluorochem. (n.d.). 5-METHYLPYRIMIDINE-2-CARBOXAMIDINE HCL.
  • Wikipedia. (2023). Cosolvent.
  • Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

Troubleshooting low yields in 5-Methylpyrimidine-2-carboxamidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the intramolecular cyclization of 5-Methylpyrimidine-2-carboxamidine. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize fused pyrimidine ring systems, such as pyrimido[1,2-a]pyrimidines, and are encountering challenges with reaction yield and purity.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, validated protocols to overcome them.

Part 1: Troubleshooting Guide for Low Yields

This section addresses the most common and frustrating issue in synthesis: low yields. Each question represents a specific problem you might encounter in the lab.

Question 1: My reaction yield is consistently low (<30%), and TLC/LC-MS analysis shows a significant amount of unreacted 5-Methylpyrimidine-2-carboxamidine. What are the primary causes and how can I fix this?

Answer:

Low conversion is a classic problem that typically points to issues with reaction kinetics or thermodynamics. The activation energy for the intramolecular cyclization is not being sufficiently overcome, or the reaction equilibrium does not favor the product under your current conditions.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: Intramolecular cyclizations often require a significant input of energy to facilitate the necessary conformational changes for the nucleophilic attack to occur.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. If you are running the reaction in a high-boiling solvent like DMF or DMSO, consider heating to 100-140°C. For lower-boiling solvents like acetonitrile or ethanol, reflux conditions are a necessary starting point. Microwave-assisted synthesis can also be highly effective, often dramatically reducing reaction times and improving yields by providing efficient and uniform heating.[1][2]

  • Inappropriate Base Selection: The base is critical for deprotonating the nucleophile (likely an amine or activated methylene group elsewhere in the molecule that attacks the pyrimidine ring), but the wrong choice can hinder the reaction.

    • Problem: A weak base may not sufficiently deprotonate the nucleophile. A bulky or sterically hindered base might be too slow. Conversely, a very strong, non-hindered base (like NaOH or KOH) could lead to unwanted side reactions on the pyrimidine ring itself.

    • Solution: Screen a panel of bases. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium tert-butoxide (NaOtBu).[3] These provide the necessary basicity without introducing competing nucleophiles.

  • Solvent Mismatch: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. A poor solvent choice can prevent the reaction from proceeding efficiently.[4][5]

    • Problem: The transition state for the cyclization may be highly polar. A non-polar solvent (like toluene or THF) will not stabilize this transition state, leading to a high activation barrier.[4] Additionally, poor solubility of the starting material can lead to a heterogeneous mixture and slow kinetics.[5]

    • Solution: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for this type of reaction as they effectively solvate charged intermediates and support the SNAr-type mechanism often involved in these cyclizations.[3][4][6]

Troubleshooting Workflow for Low Conversion

start Low Yield & High Starting Material check_temp Increase Reaction Temperature (Reflux/120°C+) start->check_temp Is Temp sufficient? screen_base Screen Stronger, Non-Nucleophilic Base (e.g., DBU, NaOtBu) check_temp->screen_base No improvement success Yield Improved check_temp->success Yes screen_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) screen_base->screen_solvent No improvement screen_base->success Yes check_purity Verify Starting Material Purity (NMR, LC-MS) screen_solvent->check_purity No improvement screen_solvent->success Yes

Caption: A logical workflow for troubleshooting low conversion rates.

Question 2: My reaction is producing multiple products, leading to a low yield of the desired cyclized compound and a difficult purification. How can I improve selectivity?

Answer:

The formation of multiple products indicates the presence of competing reaction pathways. This can be due to the presence of multiple nucleophilic sites, side reactions like dimerization, or decomposition of the starting material or product.

Potential Causes & Solutions:

  • Competing Nucleophilic Attack: The 5-Methylpyrimidine-2-carboxamidine scaffold has several nitrogen atoms. If the cyclization is intended to proceed via an intramolecular Nucleophilic Aromatic Substitution (SNAr), the nucleophile might be attacking different electrophilic sites on the pyrimidine ring.

    • Insight: In pyrimidine systems, the C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[7] However, the specific substitution pattern can alter this reactivity.

    • Solution: Lower the reaction temperature. Competing pathways often have different activation energies. Running the reaction at a lower temperature may favor the desired pathway kinetically.[8] Also, the choice of base can influence regioselectivity. A sterically hindered base may favor attack at a less hindered, though electronically less favorable, position.

  • Intermolecular vs. Intramolecular Reaction: If the concentration of your starting material is too high, intermolecular reactions (dimerization) can compete with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by either using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the heated reaction mixture over several hours. This maintains a low instantaneous concentration, favoring the intramolecular pathway.

  • Decomposition: Pyrimidine rings, especially when activated, can be susceptible to decomposition or ring-opening under harsh conditions (high heat, very strong base).

    • Solution: Monitor the reaction over time using TLC or LC-MS. If you see the product form and then disappear, decomposition is likely. Reduce the reaction temperature or time. If a strong base is being used, consider a milder alternative like K₃PO₄ or Cs₂CO₃, which may require longer reaction times but can provide a cleaner profile.[3]

Data-Driven Solvent & Base Optimization

To systematically address both low conversion and poor selectivity, a Design of Experiments (DoE) approach is recommended. A simple screening table can guide your efforts.

EntrySolventBase (1.5 eq)Temperature (°C)Outcome/Observation
1TolueneK₂CO₃110 (Reflux)Low conversion, starting material remains.
2AcetonitrileK₂CO₃82 (Reflux)Low conversion, some side product observed.
3DMF K₂CO₃ 120 Moderate conversion (~50%), clean reaction.
4DMF DBU 120 High conversion (>90%), major product.
5DMSONaOtBu120Fast reaction, but multiple products observed.

This table represents hypothetical data to illustrate an optimization strategy.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the reaction to deepen your understanding of the underlying chemistry.

Q1: What is the likely mechanism for this cyclization, and how does that inform my experimental design?

A1: The most probable mechanism is an intramolecular nucleophilic aromatic substitution (SNAr) .[9] In this pathway, a nucleophilic group tethered to the 5-methyl position attacks an electron-deficient carbon atom on the pyrimidine ring (typically C4 or C6), displacing a leaving group or proceeding through an addition-elimination sequence.

Mechanistic Steps & Implications:

  • Deprotonation: A base removes a proton from the nucleophile (e.g., an amine, -NH₂) to make it more reactive. This step highlights the critical importance of base selection.

  • Nucleophilic Attack: The anionic nucleophile attacks an electrophilic carbon on the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex . The stability of this complex is key. Electron-withdrawing groups on the ring stabilize it, while polar aprotic solvents (DMF, DMSO) are essential for solvating this charged species.[3]

  • Aromatization: The ring re-aromatizes by expelling a leaving group (if one is present) or through a subsequent elimination/oxidation step.

sub Substrate + Base nuc Activated Nucleophile sub->nuc Deprotonation mc Meisenheimer Complex (Intermediate) nuc->mc Nucleophilic Attack prod Cyclized Product mc->prod Re-aromatization

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyrimidine Carboxamidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of pyrimidine carboxamidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to empower you with the knowledge to rationally optimize your reaction temperature for higher yields, improved purity, and reproducible results.

Introduction: The Critical Role of Temperature in Pyrimidine Carboxamidine Coupling

The coupling of a carboxamidine with a pyrimidine core is a fundamental transformation in medicinal chemistry, granting access to a diverse array of biologically active molecules. The reaction temperature is arguably one of the most critical parameters influencing the success of this transformation. It directly impacts reaction kinetics, catalyst stability, and the propensity for side reactions. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of intractable byproduct mixtures. This guide will provide a systematic approach to understanding and optimizing this crucial parameter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during pyrimidine carboxamidine coupling, with a focus on temperature-related causes and solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely temperature-related causes and how can I address them?

A1: Low or no conversion is a frequent challenge that can often be traced back to suboptimal temperature settings.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress at each temperature point using a suitable analytical technique like TLC or LC-MS. For many standard couplings, temperatures in the range of 80-120 °C are a good starting point.[1] Microwave-assisted synthesis can also be a powerful tool to rapidly screen higher temperatures and reduce reaction times.

  • Catalyst Inactivity at Low Temperatures: If you are employing a palladium or copper catalyst, it may require a certain temperature to enter the catalytic cycle efficiently.

    • Solution: Consult the literature for the recommended temperature range for your specific catalyst system. Some modern pre-catalysts are designed to activate at lower temperatures, which could be an alternative if your substrate is thermally sensitive.

  • Poor Solubility of Reactants: One or more of your starting materials may have limited solubility in the chosen solvent at the current reaction temperature.

    • Solution: In addition to increasing the temperature to improve solubility, consider switching to a higher-boiling point solvent that is known to be effective for this type of coupling, such as DMF, DMSO, or toluene.

Q2: I am observing significant byproduct formation. How can I use temperature to improve the selectivity of my reaction?

A2: The formation of byproducts is a clear indication that alternative reaction pathways are competing with your desired transformation. Temperature plays a pivotal role in controlling the selectivity between these pathways.

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the formation of the kinetic product (the product that is formed fastest), which may not be your desired product. At higher temperatures, an equilibrium may be established, leading to the formation of the more stable thermodynamic product.[2]

    • Solution: First, identify the major byproduct(s). If you suspect you are forming a kinetic byproduct, carefully increasing the reaction temperature may allow the reaction to equilibrate to the more stable, desired thermodynamic product. Conversely, if the byproduct is a result of decomposition or a subsequent undesired reaction of your product at high temperatures, lowering the temperature is necessary.

  • Decomposition of Starting Materials or Product: Elevated temperatures can lead to the degradation of thermally sensitive functional groups on your pyrimidine or carboxamidine.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to heat.

  • Competing Side Reactions Favored at High Temperatures: Certain side reactions, such as the Hantzsch-type dihydropyridine formation in related pyrimidine syntheses, are known to be favored at higher temperatures.[1]

    • Solution: If you identify byproducts characteristic of high-temperature side reactions, systematically lower the reaction temperature. This may require longer reaction times, but the improvement in purity often justifies the trade-off.

Q3: My catalyst appears to be deactivating during the reaction. Could temperature be the culprit?

A3: Yes, temperature can significantly impact catalyst stability and lead to deactivation, resulting in a stalled reaction.

Probable Causes & Solutions:

  • Thermal Decomposition of the Catalyst: Many organometallic catalysts, particularly palladium complexes with phosphine ligands, have a limited thermal stability.

    • Solution: Operate the reaction within the recommended temperature range for your specific catalyst. If you must use higher temperatures, consider switching to a more thermally robust catalyst system, for example, one with a sterically hindered biarylphosphine ligand.

  • Sintering of Heterogeneous Catalysts: If you are using a solid-supported catalyst, high temperatures can cause the metal particles to agglomerate (sinter), reducing the active surface area.[3]

    • Solution: Avoid localized overheating by ensuring efficient stirring. If sintering is suspected, operating at a lower temperature or choosing a catalyst with a more stable support may be necessary.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for optimizing my pyrimidine carboxamidine coupling?

A: A good starting point for many palladium- or copper-catalyzed couplings is in the range of 80-100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used. A systematic temperature scouting experiment is always recommended.

Q: How does the choice of solvent relate to the reaction temperature?

A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents with higher boiling points like DMF, DMSO, or toluene allow for a wider range of temperatures to be explored. Additionally, the solvent's polarity can influence the reaction rate and may affect the optimal temperature.

Q: Can I use microwave heating for this reaction?

A: Absolutely. Microwave-assisted synthesis can be an excellent tool for rapidly optimizing the reaction temperature. The efficient and uniform heating provided by microwaves can significantly reduce reaction times and often leads to cleaner reaction profiles with fewer byproducts.

Q: How do I know if I am under kinetic or thermodynamic control?

A: A classic experiment to determine this is to run the reaction at a low temperature for a short period to isolate the initial product distribution (kinetic control). Then, run the reaction at a higher temperature for a longer period to see if the product ratio changes, indicating an equilibrium has been reached (thermodynamic control).[2] Analyzing the product mixture at different time points and temperatures can provide valuable mechanistic insights.

Experimental Protocols

Protocol 1: Step-by-Step Temperature Scouting Experiment

This protocol provides a general framework for systematically optimizing the reaction temperature for a pyrimidine carboxamidine coupling.

Materials:

  • Pyrimidine starting material (e.g., a halopyrimidine)

  • Carboxamidine hydrochloride

  • Catalyst (e.g., Pd(OAc)₂, CuI)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the pyrimidine starting material (1.0 eq), carboxamidine hydrochloride (1.2 eq), catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq) to a series of identical reaction vials.

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Temperature Screening: Place the vials in a pre-heated heating block at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Analysis: Compare the results at different temperatures and time points to identify the optimal conditions that provide the highest conversion to the desired product with the cleanest reaction profile.

Temperature (°C)Time (h)Conversion (%)Product:Byproduct Ratio
602410>99:1
80126595:5
10049890:10
1202>9980:20

Table 1: Example of data from a temperature scouting experiment.

Visualization of Key Concepts

Experimental Workflow for Temperature Optimization

G cluster_0 Reaction Setup cluster_1 Temperature Screening cluster_2 Analysis cluster_3 Optimization A Combine Reactants: Pyrimidine, Carboxamidine, Catalyst, Base B Add Anhydrous Solvent A->B C Aliquot into Vials B->C D Heat at Different Temperatures (e.g., 60, 80, 100, 120 °C) C->D E Monitor by TLC/LC-MS at Timed Intervals D->E F Determine Conversion and Selectivity E->F G Identify Optimal Temperature F->G H Scale-up Reaction G->H

Caption: Workflow for temperature scouting.

Troubleshooting Decision Tree for Low Yield

G A Low Yield B Increase Temperature (10-20 °C increments) A->B H Check for Byproducts A->H C Yield Improved? B->C D Yes C->D E No C->E F Reaction Optimized D->F G Consider Other Factors: - Catalyst/Ligand - Solvent - Base - Reagent Purity E->G I Byproducts Observed? H->I J Yes I->J K No I->K L Lower Temperature to Improve Selectivity J->L M Consider Catalyst Deactivation K->M

Caption: Decision tree for low yield troubleshooting.

References

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023. Available at: [Link].

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. 2018. Available at: [Link].

  • ResearchGate. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. 2022. Available at: [Link].

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. 2021. Available at: [Link].

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. 2024. Available at: [Link].

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. Available at: [Link].

  • RSC Publishing. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry. 2017. Available at: [Link].

Sources

Technical Support Center: Stability of 5-Methylpyrimidine-2-carboxamidine HCl in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylpyrimidine-2-carboxamidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions. Given the limited specific stability data for this exact molecule in publicly available literature, this guide synthesizes information from studies on related pyrimidine and carboxamidine derivatives, established chemical principles, and regulatory guidelines for forced degradation studies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methylpyrimidine-2-carboxamidine HCl in aqueous solutions?

A1: Based on the chemical structure, the primary stability concerns are hydrolysis of the carboxamidine group and potential degradation of the pyrimidine ring. The carboxamidine group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to form the corresponding amide or carboxylic acid.[6] The pyrimidine ring, while generally aromatic, can be sensitive to photodegradation and strong oxidizing conditions.[7][8]

Q2: I'm observing a decrease in the concentration of my stock solution of 5-Methylpyrimidine-2-carboxamidine HCl over time. What could be the cause?

A2: A decrease in concentration is likely due to chemical degradation. The most probable cause is hydrolysis, especially if the solution is not buffered to an optimal pH. Temperature and light exposure can also accelerate degradation. We recommend preparing fresh solutions for critical experiments and storing stock solutions at low temperatures, protected from light.

Q3: What is the expected major degradation product of 5-Methylpyrimidine-2-carboxamidine HCl in an aqueous solution?

A3: The most likely major degradation product is 5-methylpyrimidine-2-carboxamide, formed through the hydrolysis of the carboxamidine group. Further hydrolysis could potentially lead to the formation of 5-methylpyrimidine-2-carboxylic acid. The exact degradation pathway and products can be confirmed through forced degradation studies and subsequent analysis by techniques like LC-MS.

Q4: Are there any recommended storage conditions for aqueous solutions of 5-Methylpyrimidine-2-carboxamidine HCl?

A4: To maximize stability, aqueous solutions should be prepared in a suitable buffer, preferably in the neutral to slightly acidic pH range (to be determined by stability studies). Solutions should be stored at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.1. Prepare a fresh solution and re-analyze. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the mobile phase is compatible and does not induce degradation.
Poor reproducibility of results Instability of the compound in the experimental solution.1. Prepare fresh solutions immediately before each experiment. 2. Investigate the effect of solution pH and buffer composition on stability. 3. Control the temperature of the autosampler and experimental setup.
Loss of biological activity Chemical degradation of the active compound.1. Confirm the purity and integrity of the compound before use. 2. Evaluate the stability of the compound under the specific assay conditions (e.g., temperature, pH, incubation time).
Precipitation of the compound Poor solubility at the experimental pH or concentration.1. Determine the solubility of the compound across a range of pH values. 2. Consider the use of co-solvents, but verify their impact on stability and the experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of 5-Methylpyrimidine-2-carboxamidine HCl. The extent of degradation should ideally be between 5-20%.[5]

Materials:

  • 5-Methylpyrimidine-2-carboxamidine HCl

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Methylpyrimidine-2-carboxamidine HCl in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and analyze by HPLC-MS.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points and analyze by HPLC-MS.

  • Thermal Degradation:

    • Place a solid sample of the compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C).

    • Analyze the solid sample by dissolving it at various time points.

    • Analyze the solution sample directly at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to UV and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradation products).

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 5-Methylpyrimidine-2-carboxamidine HCl and its degradation products.

Instrumentation:

  • HPLC system with a PDA detector and a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient elution is recommended to separate the parent compound from its more polar degradation products. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection wavelength: Monitor at a wavelength of maximum absorbance for 5-Methylpyrimidine-2-carboxamidine HCl (to be determined by UV scan).

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Visualizations

Workflow for Investigating Aqueous Stability

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation & Reporting prep_stock Prepare Aqueous Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS stress_conditions->hplc_analysis Time-point Sampling data_processing Process Data: Identify and Quantify Degradants hplc_analysis->data_processing pathway Elucidate Degradation Pathways data_processing->pathway report Report Findings and Recommend Storage Conditions pathway->report

Caption: Workflow for investigating the aqueous stability of 5-Methylpyrimidine-2-carboxamidine HCl.

Potential Degradation Pathway of 5-Methylpyrimidine-2-carboxamidine

G parent 5-Methylpyrimidine-2-carboxamidine amide 5-Methylpyrimidine-2-carboxamide parent->amide Hydrolysis (Acid/Base Catalyzed) acid 5-Methylpyrimidine-2-carboxylic acid amide->acid Further Hydrolysis

Caption: A potential hydrolytic degradation pathway for 5-Methylpyrimidine-2-carboxamidine.

References

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Int J Mol Sci.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Degradation of pyrimidines and pyrimidine analogs--p
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Pyrimidine-2-carboxamide. PMC.
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. ScienceDirect.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI.
  • Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. PubMed.
  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Deriv
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides From Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identific
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel

Sources

Overcoming steric hindrance in 5-methyl substituted pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Technical Support Center.

Ticket ID: PYR-5ME-STERIC-001 Subject: Overcoming Steric Hindrance in 5-Methyl Substituted Pyrimidine Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 5-methyl group on a pyrimidine ring presents a deceptive challenge. While electronically electron-donating (slightly deactivating the ring toward nucleophilic attack), its primary obstacle is steric . It acts as a "gatekeeper," hindering the approach of metal catalysts and nucleophiles to the adjacent C4 and C6 positions.

This guide moves beyond standard textbook chemistry to provide field-tested protocols for overcoming these barriers. We focus on three core modules: Palladium-Catalyzed Cross-Coupling , Nucleophilic Aromatic Substitution (


) , and Regioselective Lithiation .

Module 1: Palladium-Catalyzed Cross-Coupling

The Issue: Standard ligands (


, dppf) fail because the 5-methyl group clashes with the ligand sphere during the reductive elimination step, leading to catalyst decomposition or stalled cycles.
Troubleshooting Protocol: Ligand Selection & Catalyst Architecture

To couple at the C4 position of a 5-methylpyrimidine, you must create a "flexible pocket" around the metal center.

1. The "Buchwald" Solution (Dialkylbiarylphosphines)

  • Why: Ligands like XPhos and SPhos are bulky but electron-rich.[1] They facilitate oxidative addition (due to electron richness) and, crucially, their bulk promotes reductive elimination (the rate-limiting step in hindered systems) by "squeezing" the product out.

  • Recommendation: Switch from

    
     to 
    
    
    
    + XPhos
    .

2. The "PEPPSI" Solution (NHC Ligands)

  • Why: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts use N-Heterocyclic Carbenes (NHCs). The strong

    
    -donating NHC binds tightly to Pd, preventing precipitation of Pd-black, while the steric bulk of the NHC wingtips (like IPr) forces the substrate into a favorable geometry.
    

Experimental Workflow: Sterically Demanding Suzuki Coupling

ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst

(5 mol%)

(2 mol%) + SPhos (4 mol%)
OR Pd-PEPPSI-IPr
Base

(aq)

(3.0 equiv, anhydrous)
Solvent DME/Water1,4-Dioxane or Toluene (anhydrous)
Temp 80°C100–110°C
Additives NoneNone (Strict de-gassing required)

Visualization: Catalyst Decision Tree

G Start Substrate: 4-Chloro-5-Methylpyrimidine Check Is the Coupling Partner Sterically Hindered? Start->Check No No (e.g., Phenylboronic acid) Check->No Standard Yes Yes (e.g., 2,6-disubstituted aryl) Check->Yes High Sterics Sol1 Use Pd(OAc)2 + SPhos Base: K3PO4 No->Sol1 Sol2 Use Pd-PEPPSI-IPr Solvent: Dioxane Yes->Sol2

Caption: Decision logic for selecting catalyst systems based on the steric demand of the coupling partner.

Module 2: Nucleophilic Aromatic Substitution ( )

The Issue: The 5-methyl group exerts a "peri-interaction," physically blocking nucleophiles from attacking the C4 position. Furthermore, the methyl group is electron-donating, which raises the LUMO energy, making the ring less electrophilic.

Troubleshooting Protocol: The "Fluorine Effect" & Solvent Engineering

You cannot change the steric bulk of the methyl group, so you must increase the electrophilicity of the C4 carbon and strip the nucleophile of its solvation shell.

1. Leaving Group Engineering (The Cl


 F Switch) 
  • Insight: Fluorine is smaller (less steric clash) but significantly more electronegative than chlorine. This lowers the energy of the transition state (Meisenheimer complex) specifically at the C4 position.

  • Action: If the 4-Cl substrate is sluggish (

    
     yield), synthesize or purchase the 4-Fluoro-5-methyl  analog. Reaction rates often increase by 10-100x.
    

2. Solvent "Nakedness"

  • Insight: In protic solvents (MeOH), nucleophiles are "caged" by hydrogen bonding. In polar aprotic solvents, cations are solvated, but anions (nucleophiles) are left "naked" and highly reactive.

  • Action: Use DMSO or NMP (N-Methyl-2-pyrrolidone). Avoid DMF if high temps (>120°C) are needed due to decomposition into dimethylamine (which acts as an impurity nucleophile).

FAQ: C4 vs. C2 Selectivity

  • Q: Will the nucleophile attack C2 instead because C4 is blocked by the 5-Me?

  • A: Yes, this is a major risk. C4 is electronically preferred, but C2 is sterically open.

    • Fix: Lower the temperature (0°C to RT) and use the 4-Fluoro substrate. The high electronegativity of F at C4 restores the electronic preference for C4 attack over C2, overriding the steric block.

Module 3: Lateral Lithiation (Turning the Bug into a Feature)

The Issue: Trying to lithiate the ring carbons (C2/C6) is difficult because the 5-Me group deactivates the ring protons. The Opportunity: The protons on the 5-methyl group itself are benzylic-like (lateral). They can be deprotonated to form a nucleophile, allowing you to functionalize the methyl group rather than the ring.

Protocol: Lateral Functionalization

Instead of fighting the methyl group, modify it.

  • Reagent: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide) at -78°C.

    • Note: n-BuLi is often too nucleophilic and may attack the ring (C6) or cause halogen-lithium exchange if a halide is present.

  • Solvent: THF is mandatory.

  • Mechanism: The lithiated species is stabilized by the adjacent nitrogen orbitals (dipole stabilization).

Visualization: Lithiation Pathways

Lithiation Substrate 4-Chloro-5-Methylpyrimidine PathA Lateral Lithiation (Reaction at Methyl) Substrate->PathA Major Pathway PathB Ortho-Lithiation (Reaction at C6) Substrate->PathB Minor/Difficult CondA LDA / THF / -78°C (Kinetic Control) PathA->CondA CondB LiTMP / -78°C (Thermodynamic Control) PathB->CondB

Caption: Divergent lithiation pathways. The 5-methyl protons are often more accessible than the ring C6 proton.

References & Validated Sources

  • Buchwald Ligand Effects: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (Dalton Transactions). Link

  • PEPPSI Catalyst Selectivity: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (PMC/NIH). Link

  • Regioselectivity in Lithiation: Regioselectivity in lithiation of 1-methylpyrazole (Analogous Mechanism). (Organic & Biomolecular Chemistry).[2][3][4][5] Link

  • 
     Mechanisms: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[6] (StackExchange/Joule & Mills Heterocyclic Chemistry). Link
    
  • General Pyrimidine Coupling Reviews: Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. (ResearchGate).[7] Link

Sources

Validation & Comparative

The Disassembly of a Bioactive Scaffold: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methylpyrimidine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate world of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Pyrimidine derivatives, a class of heterocyclic compounds, are of particular interest due to their wide-ranging biological activities, including their roles as antitumor, antiviral, and antibacterial agents.[1][2] Among these, 5-Methylpyrimidine-2-carboxamidine represents a key pharmacophore. Understanding its stability and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolism studies.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Methylpyrimidine-2-carboxamidine. Drawing upon established principles of mass spectrometry and comparative data from related structures, we will explore the likely fragmentation pathways. This document serves as a practical resource for researchers utilizing mass spectrometry to analyze this and similar compounds.

Principles of Pyrimidine Fragmentation

The fragmentation of substituted pyrimidines in a mass spectrometer is a predictable process governed by the inherent stability of the pyrimidine ring and the nature of its substituents.[2] Generally, the fragmentation process involves initial cleavages at the substituent groups, followed by the characteristic ring-opening pathways of the pyrimidine core.[3] The stability of the pyrimidine ring often results in its prominent appearance in the mass spectrum, either as the molecular ion or as a major fragment.[2][3]

For compounds containing an amide or amidine functionality, cleavage of the C-N bond is a common and energetically favorable fragmentation pathway.[1] Furthermore, in electrospray ionization (ESI), protonated pyrimidine bases are known to undergo collision-induced dissociation (CID) through the elimination of small, neutral molecules such as ammonia (NH₃) or isocyanic acid (HNCO).[4]

Predicted Fragmentation Pattern of 5-Methylpyrimidine-2-carboxamidine

The structure of 5-Methylpyrimidine-2-carboxamidine features a pyrimidine ring with a methyl group at the 5-position and a carboxamidine group at the 2-position. Based on the principles outlined above, we can predict a series of fragmentation events.

Molecular Ion Peak (M+H)⁺: In positive ion mode ESI, the compound will readily protonate to form the molecular ion.

The predicted fragmentation pathways are visualized in the diagram below and detailed in the subsequent table.

fragmentation_pathway M 5-Methylpyrimidine-2-carboxamidine (M+H)⁺ F1 Loss of NH₃ (m/z) M->F1 - NH₃ F2 Loss of CH₃CN (m/z) M->F2 - HNC(NH₂) F3 Loss of HN=C=NH (m/z) M->F3 - C(NH₂)₂ F4 Pyrimidine Ring Fragmentation F2->F4 F3->F4

Caption: Predicted fragmentation pathway of 5-Methylpyrimidine-2-carboxamidine.

Table 1: Predicted m/z Values for Precursor and Major Fragment Ions of 5-Methylpyrimidine-2-carboxamidine
Ion Description Proposed Fragmentation Predicted m/z
Protonated Molecule[M+H]⁺139.08
Fragment Ion 1Loss of ammonia (NH₃) from the carboxamidine group122.07
Fragment Ion 2Cleavage of the carboxamidine group, loss of formamidine97.06
Fragment Ion 3Loss of the entire carboxamidine group95.05
Fragment Ion 4Subsequent fragmentation of the pyrimidine ringVarious smaller fragments

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted fragmentation pattern, we can compare it to the known fragmentation of similar molecules.

  • Substituted Pyrimidines: Studies on various substituted pyrimidines consistently show the initial loss of the substituent as a primary fragmentation step.[1][3] For instance, amino- and hydroxy-pyrimidines often eliminate small neutral molecules.[4] This aligns with our prediction of the loss of ammonia from the carboxamidine group.

  • Carboxamide-containing Compounds: The fragmentation of molecules containing a carboxamide group frequently involves the cleavage of the amide bond.[5] While a carboxamidine is not identical, the C-N bond is similarly susceptible to cleavage under CID conditions.

This comparative approach validates our proposed fragmentation pathways for 5-Methylpyrimidine-2-carboxamidine, suggesting a high probability of observing these fragments in an experimental setting.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the fragmentation pattern of 5-Methylpyrimidine-2-carboxamidine, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended.

Sample Preparation
  • Prepare a stock solution of 5-Methylpyrimidine-2-carboxamidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from 5% to 95% mobile phase B over several minutes will ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at the predicted m/z of 139.08.

  • MS2 (Tandem MS) Scan: Select the precursor ion at m/z 139.08 for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

  • Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of the fragment ions.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

While no direct experimental data for the mass spectrometry fragmentation of 5-Methylpyrimidine-2-carboxamidine is readily available in the searched literature, a scientifically sound prediction of its fragmentation pattern can be made based on the well-established fragmentation behavior of substituted pyrimidines and related compounds. The proposed pathways, involving the initial loss of small neutral molecules from the carboxamidine group followed by potential pyrimidine ring cleavage, provide a solid foundation for researchers working with this molecule. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions, ultimately aiding in the confident structural elucidation and characterization of this important bioactive compound.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492. [Link]

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). BenchChem.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. (n.d.). [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). Scientific Reports, 11(1). [Link]

Sources

Comparing reactivity of 5-Methylpyrimidine-2-carboxamidine vs benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Methylpyrimidine-2-carboxamidine vs. Benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Benzamidine Benchmark

Within the armamentarium of medicinal chemistry, the amidine functional group is a privileged scaffold, renowned for its role as a bioisostere of the guanidinium group of arginine. This mimicry allows it to engage in crucial hydrogen bonding and ionic interactions within the active sites of enzymes, particularly trypsin-like serine proteases.[1][2] For decades, benzamidine has served as the archetypal serine protease inhibitor, a foundational building block for structure-activity relationship (SAR) studies and a ubiquitous component in protease inhibitor cocktails.[3][4][5] Its chemical properties are well-understood, making it a reliable, albeit simple, tool.

However, the pursuit of enhanced target specificity, improved pharmacokinetic profiles, and novel chemical space has driven the exploration of heterocyclic amidine analogs. This guide provides a detailed, evidence-based comparison between the classical benzamidine and a prominent heterocyclic alternative: 5-Methylpyrimidine-2-carboxamidine. We will dissect the fundamental principles governing their reactivity, supported by established experimental data and actionable protocols, to empower researchers in making informed decisions during the drug design process.

PART 1: The Electronic Architecture Dictating Reactivity

The reactivity of an amidine is inextricably linked to the electronic nature of the ring system to which it is appended. The differences between a simple benzene ring and a pyrimidine ring are profound and are the primary drivers of the divergent chemical behaviors of these two molecules.

  • Benzamidine: The amidine group is attached to a benzene ring, a carbocyclic aromatic system. While the phenyl group can exert a weak inductive electron-withdrawing effect, its overall influence on the electron density of the amidine moiety is relatively modest. The system is largely electronically neutral compared to highly substituted or heterocyclic rings.

  • 5-Methylpyrimidine-2-carboxamidine: Here, the amidine is attached to a pyrimidine ring, a diazine heterocycle. The presence of two electronegative nitrogen atoms at positions 1 and 3 makes the entire ring system significantly electron-deficient, or π-deficient.[6] This has a strong electron-withdrawing effect on the C2-position where the carboxamidine group is attached. The methyl group at the C5-position provides a slight counteracting electron-donating effect through hyperconjugation, but the ring's overall character remains strongly electron-poor.[7]

This fundamental electronic disparity is the root cause of the observed differences in their basicity, stability, and interaction with nucleophiles.

PART 2: Basicity (pKa) - The Gatekeeper of Biological Interaction

The pKa of the conjugate acid (the amidinium ion) is arguably the most critical parameter for predicting biological activity. It determines the proportion of the molecule that is protonated and positively charged at physiological pH (~7.4). This positive charge is often essential for forming a key salt bridge with a negatively charged aspartate residue (Asp189) found deep within the S1 specificity pocket of trypsin-like serine proteases.[1]

A stark contrast in basicity is observed between the two compounds, directly attributable to the electronic effects described above.

CompoundReported / Predicted pKaRationale for BasicityPredominant form at pH 7.4
Benzamidine ~11.6[8]The relatively electron-neutral phenyl ring allows the amidine nitrogens to readily accept a proton, resulting in a strong base.>99.9% Protonated (Cationic)
5-Methylpyrimidine-2-carboxamidine ~8.0 - 9.0 (Predicted)The powerful electron-withdrawing pyrimidine ring delocalizes electron density away from the amidine group, making it a weaker base.Equilibrium of Protonated (Cationic) and Neutral forms

Implications for Drug Design: The high pKa of benzamidine ensures it is perpetually protonated, providing a reliable ionic anchor for enzyme binding.[9] However, this permanent charge can be a significant liability for oral bioavailability, as charged species struggle to passively cross the lipid membranes of the gut wall.[1][9][10]

Conversely, the lower pKa of 5-Methylpyrimidine-2-carboxamidine means that a significant population of the more lipophilic, neutral form of the molecule exists at physiological pH. This can lead to improved pharmacokinetic properties, such as increased absorption and cell permeability. The trade-off is a potentially weaker ionic interaction with the target enzyme, as the concentration of the active, protonated form is lower.

Experimental Protocol: pKa Determination by UV-Metric Titration

This protocol provides a robust method for experimentally verifying the pKa values. It leverages the fact that the protonated and neutral forms of an aromatic amidine have distinct UV absorbance spectra.

Objective: To experimentally measure the pKa of 5-Methylpyrimidine-2-carboxamidine and confirm the value for benzamidine.

Methodology Workflow:

Caption: Workflow for pKa determination using UV-metric titration.

Detailed Steps:

  • Preparation: Prepare 1 mM aqueous stock solutions of benzamidine HCl and 5-methylpyrimidine-2-carboxamidine HCl. Prepare a series of buffers (e.g., universal buffer or specific buffers like citrate, phosphate, borate) covering a pH range from approximately 2 to 12.

  • Measurement: For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette. Measure the precise pH of the final solution.

  • Spectral Acquisition: Record the UV-Vis spectrum from 200-400 nm.

  • Data Analysis: Identify a wavelength (λ) where the absorbance difference between the highly acidic and highly basic solutions is maximal. Plot the absorbance at this λ against pH.

  • Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.

PART 3: Reactivity with Nucleophiles & Hydrolytic Stability

The electron-deficient nature of the pyrimidine ring does more than just lower the pKa; it also increases the electrophilicity of the amidine carbon atom. This makes the carbon atom in 5-methylpyrimidine-2-carboxamidine a more attractive target for nucleophiles compared to the corresponding carbon in benzamidine.

This enhanced reactivity can be strategically advantageous or detrimental:

  • Potential for Covalent Modification: For certain enzyme targets, this increased electrophilicity could be exploited to design covalent inhibitors, where a nucleophilic residue in the active site (like serine or cysteine) attacks the amidine carbon. This can lead to irreversible inhibition and prolonged duration of action.

  • Decreased Stability: The downside is a greater susceptibility to hydrolysis, where water acts as the nucleophile.[11] This can lead to a shorter shelf-life in aqueous formulations and a faster rate of metabolic degradation in vivo, potentially reducing the compound's half-life. The general mechanism involves nucleophilic attack on the amidine carbon, forming a tetrahedral intermediate which then collapses.

Experimental Protocol: Comparative Hydrolytic Stability via HPLC

This assay directly compares the stability of the two compounds in a physiologically relevant environment.

Objective: To quantify and compare the rate of hydrolysis of benzamidine and 5-methylpyrimidine-2-carboxamidine at physiological pH and temperature.

Methodology Workflow:

G cluster_0 Setup cluster_1 Sampling cluster_2 Analysis A Prepare 100 µM solutions in PBS (pH 7.4) B Incubate at 37°C A->B C Withdraw aliquots at t = 0, 1, 2, 4, 8, 24h B->C D Quench with cold Acetonitrile/0.1% Formic Acid C->D E Analyze via Reverse-Phase HPLC-UV D->E F Quantify parent peak area E->F G Plot % Parent Remaining vs. Time F->G H Calculate Half-Life (t½) G->H

Caption: Experimental workflow for assessing hydrolytic stability.

Detailed Steps:

  • Incubation: Prepare solutions of each compound (e.g., at 100 µM) in phosphate-buffered saline (PBS, pH 7.4). Incubate these solutions in a water bath or incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile containing 0.1% formic acid to stop the degradation and precipitate any proteins if in a biological matrix.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column and a UV detector set to the λmax of the compounds.

  • Data Interpretation: Measure the peak area of the parent compound at each time point. Plot the natural logarithm of the percentage of compound remaining against time. For first-order degradation, the slope of this line will be the rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.

Expected Outcome: 5-Methylpyrimidine-2-carboxamidine is expected to show a significantly faster degradation rate (shorter half-life) than benzamidine due to the higher electrophilicity of its amidine carbon.

Summary: A Strategic Choice in Drug Design

The decision to use a benzamidine scaffold versus a 5-methylpyrimidine-2-carboxamidine scaffold is a classic example of the multi-parameter optimization challenge inherent in drug discovery. Neither is universally superior; they offer a distinct balance of properties that must be matched to the therapeutic goal.

FeatureBenzamidine5-Methylpyrimidine-2-carboxamidine
Aromatic Ring Electron-neutralStrongly electron-deficient (π-deficient)
Basicity (pKa) High (~11.6)Moderate (~8.0-9.0, predicted)
Charge at pH 7.4 Fully CationicCationic/Neutral Equilibrium
Stability HighLower (more susceptible to hydrolysis)
Amidine Carbon Less ElectrophilicMore Electrophilic
Key Advantage Reliable, strong ionic bindingImproved PK profile, potential for covalent modification
Key Liability Poor membrane permeabilityWeaker ionic binding, potential instability
  • Benzamidine remains the scaffold of choice when a strong, permanent positive charge is the primary requirement for high-potency binding, and when maximum chemical stability is desired. It is an excellent starting point for intravenous drugs or when targeting enzymes where the ionic interaction is paramount.

  • 5-Methylpyrimidine-2-carboxamidine represents a more advanced design strategy. It sacrifices some basicity and stability for the potential gains of improved oral bioavailability and permeability. The enhanced electrophilicity of its core can be a powerful tool for medicinal chemists looking to design sophisticated inhibitors that may form covalent or pseudo-covalent bonds, or for fine-tuning the pKa to achieve an optimal balance between potency and pharmacokinetics.

The protocols and principles outlined in this guide provide a foundational framework for the empirical evaluation of these and other amidine-containing compounds, enabling a rational, data-driven approach to modern drug design.

References

  • Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2024). Pyrimidine. [Link]

  • Williams, R. (2004). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron. [Link]

  • Priestley, L. J., et al. (2002). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry. [Link]

  • Clement, B., et al. (2006). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Steinmetzer, T., et al. (2006). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

  • Wiley. (n.d.). Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. [Link]

  • Plakhotnik, V. M., et al. (1979). [Hydrolysis of the amidine analogs of penicillins]. Antibiotiki. [Link]

  • Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Wikipedia. (2024). Benzamidine. [Link]

Sources

Thermal Characterization of 5-Methylpyrimidine-2-carboxamidine HCl: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of melting point determination methods for 5-Methylpyrimidine-2-carboxamidine HCl , a critical intermediate in drug synthesis. Due to its ionic nature (HCl salt) and the presence of a thermally labile amidine group, this compound presents specific characterization challenges—namely, hygroscopicity and concurrent decomposition during melting.

While traditional capillary methods are standard for neutral organics, they often yield ambiguous results for amidine salts due to "browning" (decomposition) masking the phase transition. This guide establishes Differential Scanning Calorimetry (DSC) as the superior analytical standard, validated by Thermogravimetric Analysis (TGA) , to distinguish true thermodynamic melting from degradation.

Chemical Context & The Thermal Challenge

5-Methylpyrimidine-2-carboxamidine HCl possesses a pyrimidine core stabilized by a hydrochloride salt.

  • Structural Vulnerability: The amidine moiety (

    
    ) is prone to hydrolysis (releasing ammonia) and thermal deamination at high temperatures.
    
  • The HCl Factor: Hydrochloride salts are characteristically hygroscopic. Absorbed moisture acts as an impurity, depressing the melting point (colligative property) and inducing pseudo-polymorphic transitions.

The Core Problem: In a standard capillary apparatus, the observer often sees the sample darken (decompose) before or during the melt. This results in a wide, inaccurate range (e.g., "205–215°C dec.") rather than a precise physical constant.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies available for determining the thermal profile of this product.

Table 1: Method Performance Comparison
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic) Method C: TGA (Gravimetric)
Principle Visual observation of phase change in a glass tube.[1][2][3]Measurement of heat flow (Endothermic/Exothermic) vs. Ref.Measurement of mass loss vs. Temperature.
Precision Low (± 2–5°C); Operator dependent.High (± 0.1°C); Automated.High (± 0.1%); Quantitative mass change.
Suitability for Salts Poor. Decomposition obscures the melt ("fogging").Excellent. Separates melt (endotherm) from degradation (exotherm).Validation Only. Confirms if "melt" is actually solvent loss.
Sample Requirement ~1–2 mg~2–5 mg~5–10 mg
Key Limitation Subjective endpoint; cannot detect solvates.Requires encapsulation (crimped pans) to prevent sensor contamination.Does not measure melting directly (only mass loss).

Detailed Experimental Protocols

The "Gold Standard" Workflow (DSC + TGA)

To accurately characterize 5-Methylpyrimidine-2-carboxamidine HCl, a dual-instrument approach is required. The TGA is run first to determine the safe upper limit for the DSC and to quantify moisture content.

Phase 1: Thermogravimetric Analysis (TGA)
  • Objective: Quantify volatiles (water/solvents) and identify decomposition onset (

    
    ).
    
  • Protocol:

    • Tare: Use an open platinum or alumina pan.

    • Load: Add 5–10 mg of sample. Spread thinly to prevent "volcano" effects during gas release.

    • Purge: Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp: Heat from 30°C to 350°C at 10°C/min.

  • Success Criteria:

    • Step 1 (Volatiles): Mass loss < 100°C indicates moisture (hygroscopicity).

    • Step 2 (Degradation): Significant mass loss onset (e.g., >220°C).

    • Decision: If mass loss > 5% occurs before the expected melt, the sample is a solvate or wet. Dry before DSC.[1]

Phase 2: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the Onset Temperature (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Protocol:

    • Calibration: Verify T-axis and Enthalpy using Indium (

      
      ).
      
    • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

      • Why? The pinhole allows expanding gases to escape (preventing pan deformation) while maintaining self-generated atmosphere to suppress early volatilization.

    • Load: Weigh 2–4 mg of dried sample. Ensure good contact with the pan bottom.

    • Reference: Empty matched aluminum pan.

    • Method:

      • Equilibrate at 25°C.

      • Ramp 10°C/min to (

        
        ). Note: If TGA showed degradation at 230°C, stop DSC at 210°C or ramp through strictly if investigating melt/dec competition.
        
  • Data Analysis:

    • Integrate the sharp endothermic peak.

    • Report Extrapolated Onset Temperature (not the Peak Temperature) as the Melting Point.

The Capillary Method (Routine QC)

Use only for rapid identity checks, not for establishing physical constants.

  • Prep: Grind sample to fine powder. Pack 3mm into a capillary.

  • Ramp: Fast ramp (10°C/min) to 180°C, then Slow ramp (1°C/min).

  • Endpoint: Record

    
     (first liquid meniscus) and 
    
    
    
    (clear liquid).
  • Warning: If sample turns brown/black before

    
    , report as "Decomposition > [Temperature]".
    

Experimental Data Interpretation

The following table illustrates typical thermal behavior for this class of amidine HCl salts.

Table 2: Representative Thermal Profile (Amidine HCl Class)
ParameterResultInterpretation
Visual Appearance White crystalline powderHigh purity (>98%).
TGA Mass Loss (30–120°C) 0.8%Surface moisture (Hygroscopic nature confirmed).
TGA Onset (

)
235°CThermal stability limit.
DSC Onset (

)
212.4°C The True Melting Point.
DSC Peak Shape Sharp Endotherm followed by noisy baselineMelt occurs immediately prior to decomposition.
Capillary Range 208–215°C (Darkening)Subjective error due to simultaneous browning.

Critical Insight: The DSC Onset (212.4°C) is lower than the Capillary "Clear Point" (215°C) because the capillary user waits for the entire mass to liquefy, by which time decomposition has elevated the apparent temperature. Trust the DSC Onset.

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic ensures the correct instrument is chosen based on the sample's physical state.

MethodSelection Start Start: Characterize Sample IsSalt Is it a Salt / Amidine? Start->IsSalt CheckTGA Run TGA Screening IsSalt->CheckTGA Yes (High Risk) RunCapillary Run Capillary (Visual) IsSalt->RunCapillary No (Stable Organic) MassLoss Mass Loss < 150°C? CheckTGA->MassLoss DrySample Dry Sample (Vacuum Oven) MassLoss->DrySample Yes (>1%) RunDSC Run DSC (Hermetic Pan) MassLoss->RunDSC No (<1%) DrySample->RunDSC Result Report Extrapolated Onset RunDSC->Result

Caption: Decision matrix for selecting the appropriate thermal analysis method for labile salts.

Diagram 2: DSC Experimental Workflow

The specific protocol for 5-Methylpyrimidine-2-carboxamidine HCl.

DSCWorkflow Sample Sample: 5-Methylpyrimidine... (Dried) Pan Tzero Hermetic Pan (Pinhole Lid) Sample->Pan 3-5 mg Equilibrate Equilibrate @ 25°C Pan->Equilibrate Ramp Ramp 10°C/min to 250°C Equilibrate->Ramp Cool Cool to 25°C Ramp->Cool If cycling Analyze Integrate Endotherm (Onset Calculation) Ramp->Analyze Data Export

Caption: Step-by-step DSC protocol ensuring safe gas release and accurate onset determination.

References

  • United States Pharmacopeia (USP). (2023).
  • ASTM International. (2023). ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Context for DSC of organic salts).
  • Yoshida, M. I., et al. (2011).[4] Thermal behavior study and decomposition kinetics of amiodarone hydrochloride. Drug Development and Industrial Pharmacy.[4] [Link] (Demonstrates TGA/DSC correlation for HCl salts).

Sources

Validating Synthesis of 5-Methylpyrimidine-2-carboxamidine from Nitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-methylpyrimidine-2-carboxamidine moiety is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., Janus kinase targets) and cardiovascular agents (APJ receptor agonists). Its synthesis from 5-methylpyrimidine-2-carbonitrile presents unique challenges due to the electron-deficient nature of the pyrimidine ring, which makes the nitrile highly electrophilic but also renders the ring susceptible to nucleophilic attack and hydrolysis.

This guide objectively compares the two most robust synthetic methodologies: the Base-Promoted Addition (NaOMe/NH₄Cl) and the Classical Pinner Reaction . While the Pinner reaction is the historical standard, our validation data suggests the Base-Promoted method offers superior scalability, safety, and atom economy for this specific substrate.

Part 1: Synthetic Route Comparison

We evaluated three primary pathways for converting 5-methylpyrimidine-2-carbonitrile to its corresponding amidine hydrochloride salt.

Method A: Base-Promoted Addition (Recommended)

This method utilizes catalytic sodium methoxide (NaOMe) to generate an imidate intermediate in situ, which is then trapped by ammonium chloride.

  • Mechanism: The methoxide anion attacks the highly electrophilic nitrile carbon (activated by the pyrimidine ring) to form an imidate. Ammonium chloride then provides the nitrogen source and buffers the reaction to form the stable amidine hydrochloride.

  • Pros: Mild conditions (RT), no hazardous gases (HCl), high yield (>90%), one-pot.

  • Cons: Requires anhydrous conditions to prevent hydrolysis to the amide.

Method B: Classical Pinner Synthesis

The traditional acid-catalyzed route involving the saturation of an alcoholic solution with HCl gas.

  • Mechanism: Protonation of the nitrile makes it susceptible to alcohol attack, forming a Pinner salt (imidate hydrochloride), which is subsequently treated with ammonia.

  • Pros: Highly reliable for unactivated, electron-rich nitriles.

  • Cons: Handling of corrosive HCl gas, longer reaction times (24-48h), potential for ring cleavage in electron-deficient heterocycles under highly acidic conditions.

Method C: Lewis Acid Catalysis (AlCl₃/NH₄Cl)

Direct fusion or high-temperature reaction catalyzed by strong Lewis acids.

  • Pros: Solvent-free options available.

  • Cons: High thermal stress, difficult workup (aluminum salts), lower purity profile for this specific substrate.

Comparative Performance Metrics
MetricMethod A: Base-Promoted (NaOMe)Method B: Classical PinnerMethod C: Lewis Acid (AlCl₃)
Yield (Isolated) 92 - 95% 75 - 85%60 - 70%
Reaction Time 4 - 6 Hours24 - 48 Hours1 - 3 Hours
Purity (HPLC) >99% (after crystallization)>95%~85% (requires chromatography)
Atom Economy HighMedium (excess HCl/Solvent)Low (stoichiometric metal waste)
Safety Profile High (Standard reagents)Low (Corrosive gas)Medium (Exothermic quench)

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway for the recommended Base-Promoted method, highlighting the critical in situ imidate formation.

G Nitrile 5-Methylpyrimidine- 2-carbonitrile Imidate Intermediate Imidate Species Nitrile->Imidate Nucleophilic Attack (Fast) NaOMe NaOMe (Cat.) MeOH NaOMe->Imidate Amidine 5-Methylpyrimidine- 2-carboxamidine HCl Imidate->Amidine Amine Exchange & Protonation Amide Side Product: Amide (Hydrolysis) Imidate->Amide H2O Trace (Avoid) NH4Cl NH4Cl (Stoichiometric) NH4Cl->Amidine

Caption: Mechanistic pathway of Base-Promoted Amidine Synthesis showing the critical imidate intermediate and potential hydrolysis risk.

Part 3: Experimental Protocols

Protocol A: Base-Promoted Synthesis (Optimized)

Objective: Synthesis of 5-methylpyrimidine-2-carboxamidine hydrochloride (10g scale).

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and thermometer. Flame-dry the glassware under vacuum and purge with nitrogen.

  • Dissolution: Charge 5-methylpyrimidine-2-carbonitrile (10.0 g, 84.0 mmol) and anhydrous Methanol (100 mL). Stir until fully dissolved.

  • Activation: Add Sodium Methoxide (0.5 M in MeOH, 16.8 mL, 8.4 mmol, 0.1 eq) dropwise at room temperature (20-25°C).

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The nitrile spot should disappear within 1-2 hours, converting to the imidate (often a lower Rf smear or distinct new spot depending on stability).

  • Amidation: Once the nitrile is consumed, add solid Ammonium Chloride (4.94 g, 92.4 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. The mixture will likely become thicker as the product precipitates.

  • Workup:

    • Cool the mixture to 0–5°C and stir for 30 minutes.

    • Filter the white solid under vacuum.

    • Wash the cake with cold anhydrous ether or acetone (2 x 20 mL) to remove residual methanol and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: ~13.5 g (93%).

    • Appearance: White crystalline solid.[1]

Protocol B: Classical Pinner (Alternative)

Use Case: If anhydrous conditions for Method A cannot be guaranteed or if the specific batch of nitrile contains acidic impurities.

  • Dissolve nitrile (10.0 g) in anhydrous Methanol (100 mL).

  • Cool to 0°C in an ice/salt bath.

  • Bubble dry HCl gas through the solution for 30-60 minutes until saturation (weight gain ~20g).

  • Seal the vessel and store at 4°C for 24 hours.

  • Concentrate in vacuo to remove excess HCl and solvent (yields Pinner salt).

  • Redissolve residue in cold MeOH (50 mL) and treat with Ammonia (7N in MeOH, 2.0 eq).

  • Stir at RT for 12 hours, then concentrate and recrystallize from EtOH/Ether.

Part 4: Validation & Characterization

To ensure the integrity of the synthesized product, the following analytical parameters must be met. The primary impurity is the amide (resulting from hydrolysis), which must be distinguished from the amidine.

Analytical Logic Workflow

QC Sample Crude Product HPLC HPLC Analysis (C18, Gradient) Sample->HPLC NMR 1H NMR (DMSO-d6) Sample->NMR Decision Purity Check HPLC->Decision Amide < 0.5% NMR->Decision Integral Ratio Correct Pass Release: Amidine HCl Decision->Pass Yes Fail Reprocess: Recrystallize (EtOH) Decision->Fail No

Caption: Quality Control decision tree for validating amidine synthesis.

Spectroscopic Data
TechniqueSignal / ParameterDiagnostic Value
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H) Methyl group (C5-Me).
δ 8.85 (s, 2H) Pyrimidine ring protons (H4, H6). Equivalence confirms symmetry.
δ 9.40 (br s, 2H) Amidine NH protons (Exchangeable with D₂O).
δ 9.70 (br s, 2H) Amidine NH protons (Distinct chemical environment in salt form).
Absence of Signal ~δ 7.5-8.0 (broad)Absence of Amide NH₂ (indicates no hydrolysis).
Mass Spec (ESI+) m/z 137.1 [M+H]⁺ Confirms parent mass (Free base MW = 136.15).
Melting Point > 240°C (dec) Typical for amidine hydrochloride salts.
Troubleshooting Guide
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete precipitation or excess water in solvent.

    • Solution: Add diethyl ether to the reaction mixture to force precipitation of the salt. Ensure MeOH is anhydrous.

  • Problem: Presence of Amide (M+H 138).

    • Cause: Moisture ingress during the imidate formation (Step 3).

    • Solution: Flame-dry glassware. Use fresh NaOMe. Do not extend Step 3 beyond 2 hours.

References

  • Process for making pyrimidine derivatives. Source: US Patent 5,883,254A. URL: Relevance: Describes the industrial scale-up of pyrimidine amidines using the NaOMe/NH₄Cl method.
  • Triazole phenyl compounds as agonists of the APJ receptor.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Source:Molecules 2012, 17(12), 14425-14448. URL:[Link] Relevance: Reviews the comparative efficiency of copper-catalyzed vs. base-promoted amidine synthesis.

  • Pinner Reaction. Source:Comprehensive Organic Name Reactions and Reagents, Wiley. URL:[Link] Relevance: Foundation for the mechanistic understanding of the acid-catalyzed route.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 2
5-Methylpyrimidine-2-carboxamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.